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Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756

An in-depth guide to the p38 MAPK inhibitor (aS)-PH-797804, offering a comparative analysis
against other relevant inhibitors, detailed experimental protocols, and pathway visualizations to
support researchers in drug development.

(aS)-PH-797804 is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-
activated protein kinase (MAPK), an enzyme implicated in inflammatory diseases. This guide
provides a comprehensive comparison of (aS)-PH-797804 with its atropisomer and other key
p38 MAPK inhibitors, alongside relevant JNK inhibitors, supported by experimental data and
detailed protocols.

Performance Comparison: (aS)-PH-797804 vs.
Alternative Inhibitors

(aS)-PH-797804 distinguishes itself through its high potency and exceptional selectivity for
p38a and p38p isoforms. The following tables summarize its performance in key assays
compared to other notable inhibitors.

Table 1: In Vitro Kinase Inhibition Profile
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Compound Target IC50 (nM) Source
(aS)-PH-797804 p38a 26 [11[2]1[3]
p38p 102 [3]

(aR)-PH-797805 p38a 1800 [4]
BIRB-796

(Doramapimod) pesa 38

p38[3 22

p38y 130

p383 33

SB203580 p38a 50

p38p 50

VX-745 p38a 10 [5]
SP600125 (JNK

Inhibitor) N 40 Lelf7]
INK2 40 [6]7]

JINK3 90 [617]

Table 2: Cellular Activity - Inhibition of LPS-Induced
TNF-a Production
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Compound Cell Type IC50 (nM) Source
(aS)-PH-797804 Human Whole Blood 85 [4]
U937 Human

Monocytes >9 iz

Human PBMCs 15 [2]

(aR)-PH-797805 Human Whole Blood 4600 [4]
BIRB-796 Human PBMCs 2.7

SB203580 Human Whole Blood 300

SP600125 Human CDA4+ cells 5000-12000 [6]

Table 3: Kinase Selectivity Profile of (aS)-PH-797804

(aS)-PH-797804 exhibits remarkable selectivity, with no significant inhibition of a wide range of

other kinases at concentrations up to 200 uM, highlighting its specific mechanism of action.[1]

[2]

Kinase Family

Representative Kinases Tested (IC50 >
200 pM)

MAP Kinases

ERK2, INK2

IKK Family

IKK1, IKK2, IKKi, TBK1

MAPKAP Kinases

MAPKAP2, MAPKAP3, MSK, PRAK

CDKs

CDK2

Other

MKK7 (>100 pM), MNK, RSK2

Experimental Protocols

Detailed methodologies for key assays are provided below to enable researchers to reproduce

and build upon the cited findings.

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.jscimedcentral.com/jounal-article-info/JSM-Chemistry/Discovery-of-Atropisomer-PH797804-as-a-Potent,-Selective-and-Efficacious-P38-MAP-Kinase--Inhibitor-as-Clinical-Candidate-8869
https://www.medchemexpress.com/PH-797804.html
https://www.selleckchem.com/products/ph-797804.html
https://www.selleckchem.com/products/ph-797804.html
https://www.jscimedcentral.com/jounal-article-info/JSM-Chemistry/Discovery-of-Atropisomer-PH797804-as-a-Potent,-Selective-and-Efficacious-P38-MAP-Kinase--Inhibitor-as-Clinical-Candidate-8869
https://www.cancer-research-network.com/2024/08/30/sp600125-is-an-orally-active-atp-competitive-jnk-inhibitor-for-bladder-cancer-research/
https://www.benchchem.com/product/b1679756?utm_src=pdf-body
https://www.benchchem.com/product/b1679756?utm_src=pdf-body
https://www.medchemexpress.com/PH-797804.html
https://www.selleckchem.com/products/ph-797804.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

In Vitro p38a/pB Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against p38a and p38[ kinases.

Materials:

Recombinant human p38a and p38[3 enzymes

e ATP

o Substrate peptide (e.g., EGFR-derived peptide)

o Test compound ((aS)-PH-797804 or other inhibitors)

e Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCI2, 0.5 mM EGTA, 0.1 mg/mL BSA,
0.5 mM DTT)

e Assay plates (e.g., 96-well)

o Detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)

Procedure:

Prepare serial dilutions of the test compound in DMSO.

 In the assay plate, add the test compound dilutions, recombinant p38a or p38( enzyme, and
the substrate peptide to the kinase buffer.

« Initiate the kinase reaction by adding a solution of ATP.

¢ Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

» Stop the reaction and measure the amount of ADP produced using a luminescence-based
detection reagent according to the manufacturer's protocol.

o Calculate the percentage of inhibition for each compound concentration relative to a DMSO
control.
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o Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal
dose-response curve.

LPS-Induced TNF-a Production in Human Whole Blood

Objective: To measure the inhibitory effect of a test compound on the production of TNF-a in a
physiologically relevant cellular environment.

Materials:

e Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant).
e Lipopolysaccharide (LPS) from E. coli.

o Test compound ((aS)-PH-797804 or other inhibitors).

e RPMI 1640 medium.

e 96-well cell culture plates.

e TNF-a ELISA kit.

Procedure:

Dilute the whole blood with RPMI 1640 medium.

e Pre-incubate the diluted blood with serial dilutions of the test compound or vehicle (DMSO)
for 1 hour at 37°C in a CO2 incubator.

» Stimulate the blood with an optimal concentration of LPS (e.g., 100 ng/mL) and incubate for
4-6 hours at 37°C.

o Centrifuge the plates to pellet the blood cells.
e Collect the plasma supernatant.

o Quantify the concentration of TNF-a in the supernatant using a commercial ELISA kit
according to the manufacturer's instructions.
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o Calculate the percentage of inhibition of TNF-a production for each compound concentration
compared to the LPS-stimulated control.

o Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a general experimental workflow
are provided below to facilitate a deeper understanding of the mechanism of action and
experimental design.
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Caption: p38 MAPK signaling pathway and the inhibitory action of (aS)-PH-797804.
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Caption: General experimental workflow for comparing p38 MAPK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(aS)-PH-797804: A Comparative Analysis for Drug
Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679756#literature-review-of-as-ph-797804-
comparative-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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